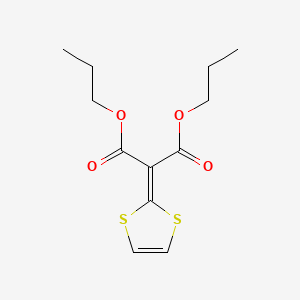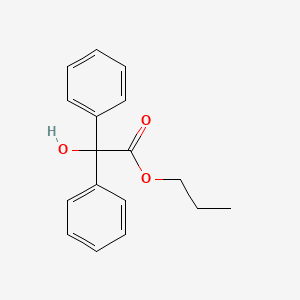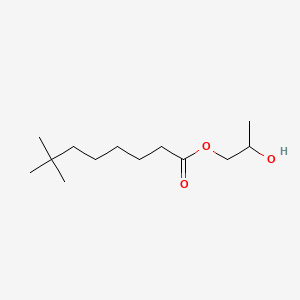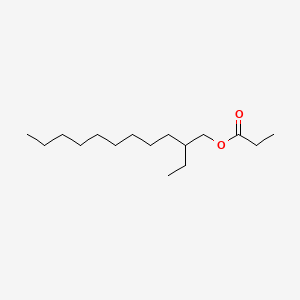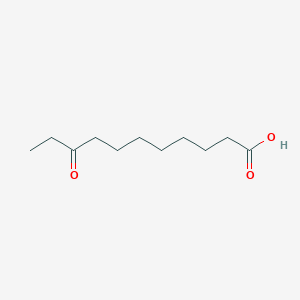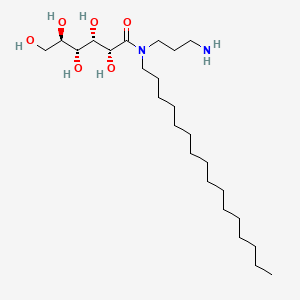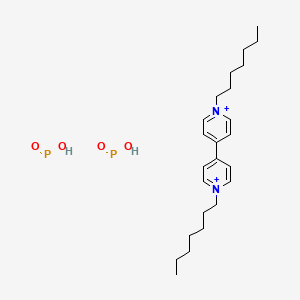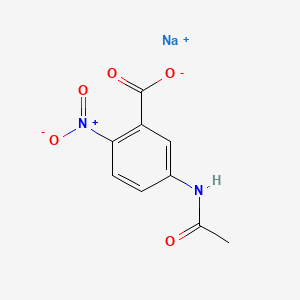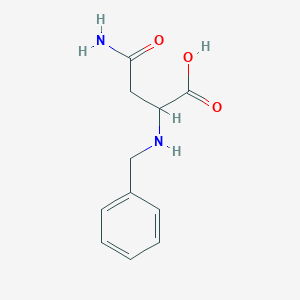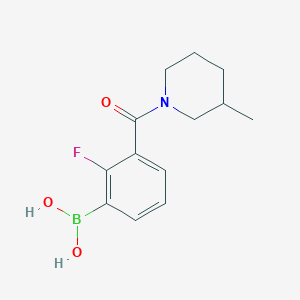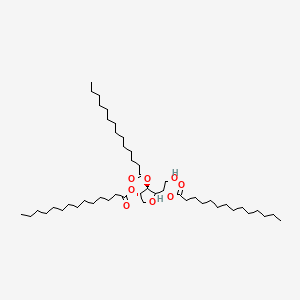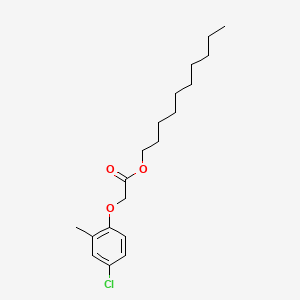
2,3-Dihydroxypropyl 5-oxo-DL-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxypropyl 5-oxo-DL-prolinate is a chemical compound with the molecular formula C8H13NO5 It is known for its unique structure, which includes both hydroxyl and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 5-oxo-DL-prolinate typically involves the reaction of DL-proline with glycerol under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of high-purity compound. The industrial methods often focus on cost-effectiveness and scalability while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 5-oxo-DL-prolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the keto group may produce diols.
Scientific Research Applications
2,3-Dihydroxypropyl 5-oxo-DL-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and drug development applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 5-oxo-DL-prolinate involves its interaction with various molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or activator, depending on the context of its use. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxypropyl 5-oxo-L-prolinate
- 2,3-Dihydroxypropyl 5-oxo-D-prolinate
- 2,3-Dihydroxypropyl 5-oxo-DL-pyrrolidine-2-carboxylate
Uniqueness
2,3-Dihydroxypropyl 5-oxo-DL-prolinate is unique due to its specific stereochemistry and functional groups
Properties
CAS No. |
85136-13-6 |
|---|---|
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO5/c10-3-5(11)4-14-8(13)6-1-2-7(12)9-6/h5-6,10-11H,1-4H2,(H,9,12) |
InChI Key |
XWZPJRNVELUELY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


